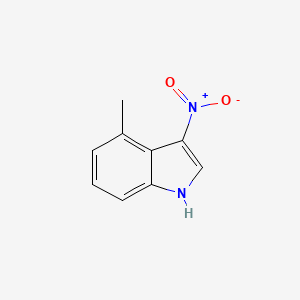

4-Methyl-3-nitro-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Organic Chemistry and Chemical Biology

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in organic and medicinal chemistry. irjmets.comsemanticscholar.org This heterocyclic system is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. irjmets.comrsc.org Its unique electron-rich nature makes it a versatile precursor in organic synthesis, readily undergoing electrophilic substitution. irjmets.com In the realm of chemical biology, the indole nucleus is a "privileged" structure, meaning it can bind to multiple receptors with high affinity, making it a frequent component in drug discovery. ijpsr.comrjpn.orgmdpi.com Many compounds containing the indole core exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgbohrium.comrsc.org Prominent examples of indole-containing molecules include the essential amino acid tryptophan and the neurotransmitter serotonin. irjmets.comnih.gov

Overview of Nitroindole Chemistry and Research Landscape

Nitroindoles, which are indole derivatives bearing a nitro group (-NO2), represent a significant class of compounds with distinct chemical properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring system. ontosight.aimdpi-res.com This modification can activate the molecule for various chemical transformations. Research into nitroindoles has explored their synthesis, reactivity, and potential applications. For instance, the nitro group can be reduced to an amino group, providing a gateway to a wide array of functionalized indoles. Furthermore, the presence of the nitro group can facilitate dearomatization reactions, enabling the synthesis of complex, three-dimensional structures. researchgate.net The unique electronic properties of nitroindoles have also made them subjects of interest in materials science. ontosight.ai

Historical Context of 4-Methyl-3-nitro-1H-indole within Nitrated Indole Research

While the broader field of indole chemistry has a long history, the specific investigation of this compound is a more contemporary area of research. The synthesis and study of nitroindoles, in general, have been driven by the desire to create novel chemical entities with tailored properties for various applications, including as synthetic intermediates and potential therapeutic agents. The placement of the nitro group at the 3-position and a methyl group at the 4-position of the indole ring creates a unique substitution pattern that influences its reactivity and potential applications. Research on this specific isomer has contributed to a deeper understanding of the structure-activity relationships within the nitroindole family.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-9(6)8(5-10-7)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMREAXZIRHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 Nitro 1h Indole

Direct Nitration Strategies for Indole (B1671886) Systems

Direct nitration involves the introduction of a nitro group onto a pre-formed indole scaffold. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution reaction.

Regioselective Nitration at the 3-Position of Indole

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution is the C-3 position. bhu.ac.inksu.edu.sa This preference is attributed to the greater stability of the cationic intermediate formed during the attack at C-3, where the positive charge can be effectively delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inksu.edu.sa

However, the high reactivity of the indole nucleus also makes it sensitive to the harsh, acidic conditions of typical nitrating agents like a mixture of concentrated nitric and sulfuric acids, which often leads to polymerization and the formation of undesired byproducts. bhu.ac.inbhu.ac.in To circumvent this, milder, non-acidic nitrating agents are employed. Reagents such as benzoyl nitrate (B79036) or ethyl nitrate have been successfully used to achieve nitration at the C-3 position. bhu.ac.inksu.edu.sabhu.ac.in More recently, a method utilizing trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), has been developed for the regioselective C-3 nitration of various indoles under non-acidic and metal-free conditions. nih.govrsc.org

Protecting the indole nitrogen, for instance with a phenylsulfonyl or Boc group, can also be an effective strategy to facilitate C-3 nitration, often leading to high yields of the corresponding 3-nitroindole. scispace.comresearchgate.net Low temperatures are often crucial to minimize the formation of other isomers, such as 6-nitroindoles. scispace.comresearchgate.net

Methods for Direct Nitration of 4-Methylindole (B103444)

The direct nitration of 4-methylindole to produce 4-methyl-3-nitro-1H-indole requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity. While specific high-yield procedures for the direct nitration of 4-methylindole are not extensively detailed in the provided context, general principles of indole nitration apply.

One study noted that the nitration of N-Boc-4-methylindole resulted in a low yield (33%) of the nitrated product, which was also impure. nih.govrsc.org This suggests that steric hindrance from the 4-methyl group can significantly impact the reaction's efficiency. nih.govrsc.org

A common industrial approach for similar compounds involves the use of a nitrating agent like nitric acid in the presence of sulfuric acid, with meticulous control of reaction conditions to prevent over-nitration and favor the formation of the desired 4-nitro derivative.

Considerations of Steric and Electronic Effects on Regioselectivity

Both steric and electronic factors play a crucial role in determining the outcome of the nitration of substituted indoles. The electron-donating nature of the methyl group at the 4-position of the indole ring enhances the electron density of the heterocyclic ring, making it more reactive towards electrophiles.

However, the position of the substituent also exerts a steric influence. A substituent at the 4-position can sterically hinder the approach of the electrophile to the C-3 position. nih.govrsc.orgsci-hub.se This steric hindrance was observed to affect the nitration of N-Boc-4-methyl-indole, resulting in a lower yield compared to indoles with substituents at other positions. nih.govrsc.org In contrast, indoles with substituents at the 5-position, regardless of whether they are electron-donating or withdrawing, undergo smooth nitration to yield the 3-nitro derivative in good to excellent yields. nih.gov This highlights the significant role of steric effects in directing the regioselectivity of the reaction.

Indirect Synthetic Routes via Precursor Modification

Indirect methods offer an alternative approach to synthesizing this compound by constructing the indole ring from acyclic or other cyclic precursors that already contain the necessary nitro and methyl groups.

Cyclization Reactions Leading to Substituted Nitroindoles

Several named reactions are instrumental in the synthesis of indoles from substituted precursors. These cyclization strategies can be adapted to produce nitroindoles.

The Batcho-Leimgruber indole synthesis is a versatile method that can be used to prepare substituted indoles. For example, (4-methyl-3,5-dinitrophenyl)phosphonates can be reacted with dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then converted into the corresponding indole through reductive cyclization. researchgate.net By carefully selecting the reducing agent, it's possible to selectively obtain either (4-nitro-1H-indol-6-yl)phosphonates or (4-amino-1H-indol-6-yl)phosphonates. researchgate.net

The Fischer indole synthesis is another classical method that involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in A specific synthesis of 3-methyl-4-nitro-1H-indole involves heating N-(3-nitrophenyl)-N'-propylidene-hydrazine in a mixture of polyphosphoric acid and toluene. chemicalbook.com This reaction produces a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole. chemicalbook.com

Palladium-catalyzed reductive cyclization of β-nitrostyrenes is another powerful technique for indole synthesis. mdpi.com This method utilizes phenyl formate (B1220265) as a carbon monoxide surrogate and can be performed under relatively mild conditions. mdpi.com Similarly, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes provides a route to pyrrolo[3,2-g]indoles. nih.gov

The following table summarizes some cyclization reactions used for the synthesis of substituted nitroindoles:

| Cyclization Method | Precursors | Key Reagents | Product Type |

| Batcho-Leimgruber | (4-methyl-3,5-dinitrophenyl)phosphonates, Dimethylformamide dimethyl acetal | Reducing agent | (4-nitro-1H-indol-6-yl)phosphonates |

| Fischer Indole Synthesis | N-(3-nitrophenyl)-N'-propylidene-hydrazine | Polyphosphoric acid, Toluene | Mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole |

| Palladium-Catalyzed Reductive Cyclization | β-Nitrostyrenes | PdCl2(CH3CN)2, 1,10-phenanthroline, Phenyl formate | Substituted indoles |

| Palladium-Catalyzed Double Reductive Cyclization | 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd(OAc)2, 1,10-phenanthroline, Carbon monoxide | Pyrrolo[3,2-g]indoles |

Functional Group Interconversions for Nitro Group Introduction

Introducing a nitro group can also be achieved through the transformation of other functional groups already present on the indole ring or its precursors. While direct nitration is common, functional group interconversion provides an alternative synthetic handle.

One of the primary strategies for introducing an amino group at the C-3 position of an indole, which can be a precursor to the nitro group via diazotization and subsequent reaction, is through the reduction of a 3-nitroindole. mdpi.com This highlights the importance of 3-nitroindoles as synthetic intermediates. researchgate.net

The conversion of other functional groups to a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. ucd.ie For instance, an amino group can be converted to a diazonium salt, which can then be displaced by a nitro group. However, the direct introduction of a nitro group via nitration remains a more common and direct approach for indoles when regioselectivity can be controlled. mdpi.com

Novel and Green Synthesis Approaches

Traditional methods for the nitration of indoles often rely on harsh acidic conditions, such as a mixture of nitric and sulfuric acids, which can lead to polymerization and the formation of undesired byproducts. bhu.ac.inatamanchemicals.com Consequently, research has shifted towards developing more benign and selective synthetic routes.

Non-Acidic and Non-Metallic Nitration Conditions

A significant advancement in the synthesis of 3-nitroindoles involves the use of non-acidic and metal-free nitrating agents. One such method employs ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.gov This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent for a variety of indoles. nih.gov This approach is notable for its mild reaction conditions, typically carried out at temperatures between 0–5 °C, and its avoidance of strong acids and metallic catalysts. nih.gov

For the synthesis of N-protected this compound, this method has been explored. However, it was observed that the steric hindrance from the 4-methyl group can impact the reaction's efficiency. nih.gov When N-Boc-4-methylindole was used as the starting material, the desired nitrated product was obtained in a modest yield of 33%, and was accompanied by impurities. nih.gov This suggests that while the non-acidic, non-metallic approach is promising, optimization is necessary to overcome the steric challenges posed by substituents on the indole ring. nih.gov Other non-acidic nitrating agents like benzoyl nitrate and ethyl nitrate have also been utilized for the nitration of indoles to avoid acid-catalyzed polymerization. bhu.ac.inatamanchemicals.com

Catalytic Methodologies for Indole Synthesis Relevant to Nitroindole Formation

Catalytic methods offer a powerful tool for the synthesis of indoles and their derivatives. A novel iron-catalyzed synthesis of indoles from nitroaromatics and alkynes has been reported. bohrium.com This reaction proceeds via a reductive annulation process and shows a wide substrate scope, tolerating both electron-rich and electron-deficient nitroarenes. bohrium.com

Palladium-catalyzed reactions are also prevalent in indole synthesis. An efficient method for synthesizing methyl indole-4-carboxylate involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org This highlights the use of a nitro group as a precursor to the indole nitrogen. Furthermore, palladium-catalyzed intramolecular arene-alkene coupling of N-aryl β-nitroenamines has been effectively used to construct 3-nitroindoles. nih.gov This method is advantageous due to its use of a catalytic amount of a relatively inexpensive palladium catalyst, Pd(PPh₃)₄. nih.gov

Synthetic Challenges and Optimization Strategies

The synthesis of this compound is not without its difficulties. Key challenges include achieving high yields, minimizing the formation of side products, and ensuring the compatibility of the reaction conditions with other functional groups.

Yield Enhancement and Side Product Minimization

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration reaction and maximizing the yield. The Fischer indole synthesis, a classical method, has been used to produce a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole from N-(3-nitro-phenyl)-N'-propylidene-hydrazine, with a combined yield of 86% over two steps. chemicalbook.com However, this method produces isomeric mixtures that require separation.

When employing non-acidic nitration conditions with N-Boc-4-methylindole, the yield of the desired 3-nitro product was only 33%, with the presence of impurities noted. nih.gov This lower yield is attributed to the steric hindrance at the 4-position, which impedes the approach of the electrophilic nitrating agent. nih.gov Optimization of reaction conditions, such as temperature, solvent, and the nature of the nitrating agent, is crucial for improving the yield and minimizing side reactions.

Table 1: Comparison of Synthetic Methods for Nitroindoles

| Method | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Non-acidic Nitration | N-Boc-4-methylindole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0–5 °C, 4h | N-Boc-4-methyl-3-nitro-1H-indole | 33% | nih.gov |

| Fischer Indole Synthesis | N-(3-nitrophenyl)-N'-propylidene-hydrazine | 85% H₃PO₄, Toluene, 90-100 °C, 2h | Mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole | 86% (combined) | chemicalbook.com |

Compatibility with Diverse Functional Groups

The compatibility of synthetic methods with various functional groups is essential for creating a diverse range of substituted indole derivatives. The use of mild, non-acidic nitration conditions is advantageous in this regard, as it helps to preserve sensitive functional groups that might be compromised under harsh acidic environments. bhu.ac.innih.gov

Palladium-catalyzed methodologies have also demonstrated good functional group tolerance. For example, the intramolecular arene-alkene coupling reaction for 3-nitroindole synthesis tolerates chloro substituents on the aryl portion of the enamine starting material. nih.gov Similarly, iron-catalyzed reductive functionalization of nitro compounds has shown good functional group tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org However, some limitations exist; for instance, free thiophenols and phenols are not well-tolerated in certain iron-catalyzed hydroamination reactions. acs.org

Control experiments have shown that the presence of an electron-withdrawing group at the C3-position of the indole is crucial for certain reactions, such as aza-1,6-Michael additions. mdpi.com When the nitro group was replaced with a methyl group, the reaction did not proceed, highlighting the electronic requirements for specific transformations. mdpi.com

Chemical Reactivity and Transformation Chemistry of 4 Methyl 3 Nitro 1h Indole

Reactivity of the Nitro Group

The nitro group at the C-3 position of 4-methyl-1H-indole is a key functional group that governs much of its reactivity, particularly its reduction to form amino derivatives.

Reduction Reactions to Amino-Indole Derivatives

The reduction of the nitro group in 4-methyl-3-nitro-1H-indole to an amino group is a fundamental transformation, yielding 4-methyl-3-amino-1H-indole. This conversion can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid combinations being the most common methods.

A variety of reagents are effective for the reduction of aromatic nitro compounds to their corresponding amines. These methods are generally applicable to nitroindoles, including this compound. The choice of reagent can be influenced by the presence of other functional groups within the molecule and the desired reaction conditions.

Common Reagents for the Reduction of Aromatic Nitro Compounds:

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd/C | Room temperature, various solvents (e.g., ethanol) | commonorganicchemistry.com |

| Fe/HCl | Refluxing ethanol (B145695)/water | researchgate.net |

| Fe/FeSO₄·7H₂O | Refluxing water | researchgate.net |

| SnCl₂ | Acidic conditions | commonorganicchemistry.com |

| Zn/AcOH | Mild acidic conditions | commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous alcohol medium | researchgate.net |

| H₂/Raney Ni | Catalytic hydrogenation | wikipedia.org |

The reduction of the related compound, 4-nitroindoline, to 4-aminoindole (B1269813) has been successfully carried out using iron powder and hydrochloric acid, highlighting the utility of this classic method for the indole (B1671886) scaffold google.com. Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst is also a widely recognized method for this transformation brainly.com.

Mechanistic Studies of Nitro Group Transformations

The mechanism of the reduction of nitroarenes to aminoarenes generally proceeds through a series of intermediates. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general pathway for nitro group reduction is well-established and applicable.

The process typically begins with the reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O). This is followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), which is then finally reduced to the amine (R-NH₂). When using metals such as iron or zinc in acidic media, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage.

In some cases, such as the Bartoli indole synthesis which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, the reaction proceeds through a nitrosoarene intermediate wikipedia.org. Similarly, palladium-catalyzed reductive cyclizations of nitrostyrenes to indoles are proposed to involve the reduction of the nitro group to a nitroso intermediate, which then undergoes an electrophilic attack to form a hydroxyindole that is subsequently reduced to the indole mdpi.com. These examples from related reactions underscore the commonality of the nitroso intermediate in the transformation of nitro-functionalized aromatic compounds.

Reactivity of the Indole Nucleus

The indole ring system of this compound is subject to a range of reactions, including electrophilic substitutions, nucleophilic attacks, and functionalization at the nitrogen atom. The interplay between the electron-donating methyl group at C-4 and the electron-withdrawing nitro group at C-3 dictates the regioselectivity of these transformations.

Electrophilic Substitution Reactions on the Indole Ring

While the C-3 position is the most common site for electrophilic attack in unsubstituted indoles, the presence of the nitro group at this position in this compound directs electrophiles to other positions on the ring bhu.ac.in. The electron-withdrawing nature of the nitro group deactivates the pyrrole (B145914) ring towards electrophilic substitution, making reactions on the benzene (B151609) portion of the indole more likely. However, the methyl group at C-4 has an activating, ortho-para directing effect.

Due to the deactivating effect of the C-3 nitro group, electrophilic substitution reactions are expected to occur on the benzene ring, specifically at positions ortho and para to the activating methyl group at C-4. This would favor substitution at the C-5 and C-7 positions. Some sources suggest that electrophilic substitution can occur at the C-2 and C-5 positions .

Common electrophilic substitution reactions for indoles include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). For instance, the nitration of 2-methylindole (B41428) with non-acidic reagents like benzoyl nitrate (B79036) yields the 3-nitro derivative, whereas under strongly acidic conditions (nitric/sulfuric acid), substitution occurs at the C-5 position bhu.ac.in. This is because under acidic conditions, the indole nitrogen is protonated, deactivating the pyrrole ring to electrophilic attack. A similar principle would apply to this compound, where the benzene ring is the more likely site for further electrophilic substitution.

A study on the regioselective functionalization of 4-methyl-1H-indole reported the synthesis of 2-cyano-5-formyl-4-methyl-1H-indole, indicating that formylation occurred at the C-5 position acs.org. This further supports the notion that the C-5 position is a likely site for electrophilic attack in 4-methyl substituted indoles.

Nucleophilic Attack and Addition Reactions

The electron-withdrawing nitro group at the C-3 position makes the indole nucleus, particularly the pyrrole ring, more susceptible to nucleophilic attack. This is in contrast to the typical electron-rich nature of the indole ring.

Research on the related compound 1-methoxy-6-nitroindole-3-carbaldehyde has shown that it is an excellent substrate for nucleophilic substitution reactions nii.ac.jppsu.edu. A variety of nucleophiles, including nitrogen-centered (piperidine, pyrrole, indole), sulfur-centered (NaSMe), and others, readily attack the C-2 position, displacing the methoxy (B1213986) group nii.ac.jp. This demonstrates that a nitro group on the indole ring can activate it towards nucleophilic attack. It is plausible that this compound would also exhibit enhanced reactivity towards strong nucleophiles, potentially at the C-2 position.

Functionalization of the Nitrogen Atom (N-1)

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions. These reactions are important for modifying the properties of the indole and for introducing further diversity in the synthesis of more complex molecules.

N-Alkylation: The N-H proton of indoles is acidic and can be removed by a base to form an indolyl anion, which can then be alkylated. Classical conditions for N-alkylation involve the use of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide rsc.org. The reaction can also be carried out with various bases like potassium hydroxide (B78521) or potassium carbonate researchgate.net. For indazoles, which have a similar N-H acidity, NaH in THF has been shown to be effective for N-alkylation, with the regioselectivity being influenced by substituents on the ring beilstein-journals.orgnih.gov.

N-Acylation: The N-acylation of indoles is a common method for protecting the indole nitrogen or for synthesizing N-acylindole derivatives with biological activity. The reaction is typically carried out by first deprotonating the indole with a base, followed by reaction with an acylating agent such as an acyl chloride lookchem.com. Alternatively, direct coupling of carboxylic acids to indoles can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) lookchem.com. A mild and chemoselective method for N-acylation of indoles utilizes thioesters as the acyl source nih.govresearchgate.net.

N-Arylation: The N-arylation of indoles, a type of Ullmann condensation or Buchwald-Hartwig amination, is used to form a C-N bond between the indole nitrogen and an aryl group. Copper-catalyzed methods are commonly employed for this transformation. For example, the reaction of an indole with an aryl iodide or bromide in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as trans-1,2-cyclohexanediamine, and a base like potassium phosphate (B84403) (K₃PO₄) can produce N-arylindoles in high yields acs.org. Functional groups such as cyano and nitro on the indole ring are tolerated under these conditions acs.org. Catalyst-free N-arylation of indoles with activated fluoroarenes can also be achieved using cesium carbonate (Cs₂CO₃) under ultrasonic irradiation clockss.org.

Reactivity of the Methyl Group

The methyl group at the C4 position, being attached to the benzene portion of the indole ring, exhibits reactivity typical of benzylic methyl groups, although this is modulated by the electronic effects of the fused pyrrole ring and the adjacent nitro substituent.

The benzylic C4-methyl group can be oxidized to various states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product.

Selenium dioxide (SeO₂) is a classic reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. nih.gov While direct studies on this compound are scarce, the oxidation of methyl groups on related heterocyclic and aromatic systems is well-documented. For instance, the methyl substituent on 6,7-dimethoxy-4-methylquinoline, when nitrated at the C5 position, can be converted into a formyl group (an aldehyde). nih.gov This suggests that the methyl group of this compound could be selectively oxidized to 4-formyl-3-nitro-1H-indole. The reaction typically proceeds in a solvent like dioxane or acetic acid. nih.govresearchgate.net

Another pathway involves the oxidation of a precursor, such as 2-methyl-3-nitrobenzyl alcohol, using an oxidation catalyst to produce 2-methyl-3-nitrobenzaldehyde, which can then be used to synthesize the corresponding indole-4-carboxaldehyde. google.com This highlights the feasibility of oxidizing the methyl group even in the presence of a nitro group.

Table 1: Potential Oxidation Reactions of the C4-Methyl Group

| Starting Material | Reagent/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Selenium Dioxide (SeO₂) in Dioxane | 4-Formyl-3-nitro-1H-indole | Benzylic Oxidation | nih.govnih.gov |

| This compound | Potassium Permanganate (KMnO₄) | 3-Nitro-1H-indole-4-carboxylic acid | Benzylic Oxidation | N/A |

| This compound | N-Bromosuccinimide (NBS), light/radical initiator | 4-(Bromomethyl)-3-nitro-1H-indole | Radical Halogenation | rsc.org |

Radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen at the benzylic position, furnishing 4-(bromomethyl)-3-nitro-1H-indole. rsc.org This intermediate is highly versatile and can be converted to the aldehyde via methods like the Sommelet or Kornblum oxidation, or to other derivatives through nucleophilic substitution.

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. While the C-H activation of the indole core, particularly at the C2, C4, and C7 positions, has been extensively studied, direct C-H activation of the C4-methyl group of this compound is less documented. mdpi.comnih.gov

Most transition-metal-catalyzed C-H functionalization reactions on the indole skeleton utilize directing groups to achieve regioselectivity. nih.govnih.gov For instance, ruthenium-catalyzed C-H activation has been reported for various positions on the indole ring, but these studies often indicate that specific substituents, like a C2-methyl group, are crucial for reactivity, while others, like a 3-methyl-1H-indole, may not yield the desired products under the same conditions. mdpi.com This suggests that the electronic and steric environment, heavily influenced by the 3-nitro group in the target molecule, would be a critical factor.

Based on general principles, a plausible pathway for C-H activation of the methyl group could involve radical abstraction. For example, radical nitration or nitrosation reactions, often mediated by species like NaNO₂/K₂S₂O₈, have been applied to indoles. sci-hub.se While these typically target the indole ring itself, the conditions could potentially initiate reactions at the benzylic methyl group, although this would likely compete with reactions on the indole nucleus.

Rearrangement and Cyclization Pathways

The this compound scaffold is a precursor for various rearrangement and cyclization reactions, leading to the formation of more complex polycyclic heterocyclic systems. These transformations often involve the nitro group, which can act as an internal oxidant or participate in reductive cyclization cascades.

A significant cyclization pathway is the reductive cyclization of a nitro group with a suitably positioned functional group. In a process analogous to the Batcho-Leimgruber indole synthesis, the nitro group can be reduced to an amino group, which can then react intramolecularly. researchgate.net For example, the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields enamines that undergo reductive cyclization to form both (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates depending on the reducing agent used. researchgate.net A similar strategy starting from 2-methyl-3-nitroaniline (B147196) can lead to 4-aminoindole via cyclization and reduction steps. google.com

Furthermore, 3-nitroindoles are known to participate in cyclization reactions to form fused pyrrole rings. The reaction of certain N-protected 3-nitroindoles with ethyl isocyanoacetate can lead to either the expected pyrrolo[3,4-b]indoles via a Barton-Zard reaction or rearranged pyrrolo[2,3-b]indoles. researchgate.net The specific substitution pattern on the indole ring dictates the reaction outcome.

Another powerful transformation is the electrocyclic cyclization of 3-nitrovinylindoles, which can be prepared from indole-3-carbaldehydes. Heating these substrates can induce a nih.govorganic-chemistry.org-dipolar cyclization followed by elimination to furnish β-carboline N-oxides. nih.gov Starting with this compound, this would first require functionalization at the C2 position to introduce the nitrovinyl moiety.

The construction of tricyclic pyrrolo[4,3,2-de]quinolines can also be envisioned starting from a 4-methyl-quinoline precursor that is nitrated at C-5. Subsequent conversion of the methyl group to an aldehyde, followed by reductive cyclization of the nitro group, leads to the formation of the fused pyrrole ring. nih.gov This highlights a pathway where the methyl and nitro groups on an aromatic scaffold are key players in building complex heterocyclic architectures.

Table 2: Potential Cyclization and Rearrangement Reactions

| Reaction Type | Precursor/Intermediate | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Enamine from 2-methyl-3-nitroaniline derivative | Reduction of nitro group and intramolecular condensation | Substituted Indole | researchgate.netgoogle.com |

| Barton-Zard Pyrrole Synthesis | N-protected this compound | Reaction with an isocyanoacetate | Pyrrolo[3,4-b]indole | researchgate.net |

| Electrocyclic Cyclization | 4-Methyl-3-nitro-2-(nitrovinyl)-1H-indole | Thermal nih.govorganic-chemistry.org-dipolar cyclization | β-Carboline derivative | nih.gov |

| Reductive Annulation | 5-Nitro-4-methylquinoline derivative | Reduction of nitro group and cyclization of the resulting amine | Pyrrolo[4,3,2-de]quinoline | nih.gov |

Spectroscopic and Structural Elucidation of 4 Methyl 3 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methyl-3-nitro-1H-indole, both ¹H and ¹³C NMR provide definitive evidence for its structural arrangement.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring of the indole (B1671886) nucleus are influenced by the electron-donating effect of the pyrrole (B145914) ring and the strong electron-withdrawing effect of the nitro group at the C4 position. This typically causes the adjacent protons to be deshielded, shifting their signals downfield (to a higher ppm value).

The methyl group protons at the C3 position are expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. The proton on the nitrogen atom (N-H) of the indole ring will also produce a signal, which is often broad and its chemical shift can vary depending on the solvent and concentration. In derivatives, the substitution pattern significantly alters the spectrum. For instance, in 5-chloro-3-methyl-1H-indole, the aromatic protons appear at δ 7.57 (d, J = 1.8 Hz), 7.27 (d, J = 8.5 Hz), and 7.16 (dd, J = 8.6, 2.0 Hz), while the methyl protons are found at δ 2.32 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | Variable (e.g., 8.0-9.0) | Broad Singlet | Position is solvent and concentration dependent. |

| Aromatic-H | ~7.5 - 8.0 | Multiplets/Doublets | Deshielded due to the adjacent nitro group. |

| C2-H | ~7.3 | Singlet | Typical for a proton at the C2 position of an indole. |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the symmetry of some indole derivatives, the number of signals can be fewer than the actual number of carbon atoms. masterorganicchemistry.com However, for this compound, all nine carbon atoms are chemically distinct and should produce nine unique signals.

The carbons of the benzene portion of the indole ring will appear in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded. The quaternary carbons, such as C3, C3a, and C7a, often show weaker signals. The methyl carbon will give a characteristic signal in the upfield region of the spectrum (δ 9-15 ppm). For comparison, the methyl carbon in 3,4-dimethyl-1H-indole appears at δ 9.81 ppm, and the aromatic carbons range from δ 108.79 to 135.99 ppm. rsc.org In another example, 5-bromo-3-methyl-1H-indole, the methyl carbon signal is at δ 9.64 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~123 | |

| C3 | ~112 | Quaternary carbon attached to the methyl group. |

| C3a | ~128 | Quaternary carbon at the ring junction. |

| C4 | ~138 | Deshielded due to the attached nitro group. |

| C5 | ~120 | |

| C6 | ~122 | |

| C7 | ~111 | |

| C7a | ~136 | Quaternary carbon at the ring junction. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is dominated by the characteristic absorption bands of the nitro (NO₂) and amine (N-H) groups, as well as vibrations from the indole ring. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically strong and found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. This is consistent with observations for other nitro-aromatic compounds, such as 4-methyl-3-nitrobenzoic acid, where the symmetric NO₂ stretch appears at 1340 cm⁻¹. researchgate.net

The N-H stretching vibration of the indole ring usually appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region. unlp.edu.ar

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 | Medium-Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretching | 2850 - 2950 | Medium-Weak |

| NO₂ | Asymmetric Stretching | ~1520 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Variable |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is excellent for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group at ~1343 cm⁻¹ is expected to be a very strong band in the Raman spectrum. spectroscopyonline.com

The vibrations of the indole ring, particularly the "ring breathing" modes, will also give rise to characteristic Raman signals. unlp.edu.ar The C-H and methyl group vibrations are also observable. The study of nitrophenol isomers has shown that the Raman peaks for C-H deformation (1130-1280 cm⁻¹) and nitro group asymmetric stretching (1333-1343 cm⁻¹) are characteristic and can be used for identification. spectroscopyonline.com The complementary nature of FTIR and Raman spectra allows for a more complete vibrational assignment.

Table 4: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| NO₂ | Asymmetric Stretching | ~1333 - 1343 | Strong |

| NO₂ | Symmetric Stretching | ~1430 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the unambiguous confirmation of its molecular formula, C₉H₈N₂O₂.

Recent research has highlighted the novel application of this compound (referred to as 3,4-MNI) as a dual-polarity matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.org In this role, it facilitates the efficient ionization of a wide range of analytes, including lipids, peptides, and proteins, in both positive and negative ion modes. acs.org Its performance has been shown to be superior to several common MALDI matrices, demonstrating reduced ion suppression and better detection sensitivity for complex mixtures. acs.org The methyl group enhances its solubility and promotes homogeneous co-crystallization with analytes, while the nitro group aids in the charge transfer process necessary for ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, HRMS allows for the calculation of a precise molecular formula, a critical first step in structural elucidation.

In the study of this compound and its analogs, Electrospray Ionization (ESI) coupled with HRMS has been instrumental. For instance, the ESI-HRMS analysis of 3-Methyl-4-nitro-1H-indole yielded a protonated molecular ion [M+H]⁺ at an m/z of 177.0662. doi.org This experimental value is in excellent agreement with the calculated m/z of 177.0664 for the molecular formula C₉H₉N₂O₂⁺, thereby confirming its elemental composition. doi.org This level of precision is crucial for distinguishing between isomers and compounds with similar nominal masses.

Similar accuracy has been achieved for other nitroindole derivatives. The HRMS data for 2,3-Dimethyl-4-nitro-1H-indole showed an [M+H]⁺ ion at m/z 191.0827, corresponding to the calculated value of 191.0820 for C₁₀H₁₁N₂O₂⁺. doi.org Likewise, 4-Nitro-1H-indole was confirmed with an experimental [M+H]⁺ of 163.0501 against a calculated mass of 163.0508 for C₈H₅N₂O₂⁺. doi.org The utility of HRMS extends to more complex indole structures as well, such as in the characterization of synthetic intermediates like 5-Nitro-1H-indole-3-carboxylic Acid, where the deprotonated molecule [M-H]⁻ was observed at m/z 205.0266 (calculated for C₉H₅N₂O₄⁻: 205.0255). acs.org

The following table summarizes the HRMS data for this compound and related compounds, underscoring the power of this technique in their definitive identification.

| Compound | Molecular Formula | Ion | Calculated m/z | Experimental m/z | Reference |

| 3-Methyl-4-nitro-1H-indole | C₉H₈N₂O₂ | [M+H]⁺ | 177.0664 | 177.0662 | doi.org |

| 2,3-Dimethyl-4-nitro-1H-indole | C₁₀H₁₀N₂O₂ | [M+H]⁺ | 191.0820 | 191.0827 | doi.org |

| 4-Nitro-1H-indole | C₈H₄N₂O₂ | [M+H]⁺ | 163.0508 | 163.0501 | doi.org |

| 5-Nitro-1H-indole-3-carboxylic Acid | C₉H₆N₂O₄ | [M-H]⁻ | 205.0255 | 205.0266 | acs.org |

Application as a MALDI Matrix for Mass Spectrometry/Imaging

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules and synthetic polymers. The choice of the matrix is critical, as it must co-crystallize with the analyte and efficiently absorb laser energy to facilitate soft ionization. Recently, nitroindole derivatives, including 3-Methyl-4-nitro-1H-indole (3,4-MNI), have emerged as novel and highly effective dual-polarity matrices for MALDI-MS and imaging. acs.orgnih.gov

These nitroindole-based matrices have demonstrated the ability to produce both positive and negative ions for a broad spectrum of analytes, such as lipids, peptides, proteins, and glycans. acs.orgnih.gov Notably, 3,4-MNI has shown superior performance compared to several common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), particularly in reducing ion suppression and enhancing detection sensitivity for complex mixtures. acs.orgnih.gov The methyl group on the indole scaffold enhances solubility and promotes homogeneous matrix-analyte co-crystallization, while the electron-withdrawing nitro group is thought to facilitate the necessary charge transfer during the laser-induced desorption/ionization process.

The versatility of these nitroindole matrices is highlighted by their successful application in diverse analytical scenarios. For instance, 2,3,6-trimethyl-4-nitro-1H-indole (2,3,6-DMNI) was found to be an excellent matrix for the imaging of blueberry tissue, enabling the identification of plant metabolites and lipids with enhanced ionization in the negative ion mode. acs.orgnih.gov This demonstrates the potential of tailored nitroindole derivatives to address specific challenges in MALDI imaging. The development of these compounds as matrices expands the toolkit available to analytical chemists, offering improved performance for the mass spectrometric analysis of complex biological and chemical systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various indole derivatives to elucidate their precise molecular geometry, intermolecular interactions, and crystal packing. While a specific crystal structure for this compound was not found in the search results, the analysis of related indole structures provides valuable insights into the expected structural features.

Studies on various substituted indoles reveal that the indole ring system itself is generally planar or nearly planar. nih.goviucr.org For example, in a study of three different indole derivatives, the dihedral angles between the pyrrole and benzene rings of the indole core were found to be very small, ranging from 0.20(9)° to 1.65(9)°. iucr.org This planarity is a key feature of the indole scaffold.

The table below presents crystallographic data for a representative nitro-containing indole derivative, illustrating the type of detailed structural information that can be obtained from X-ray diffraction analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-nitro-N-[(4-nitrophenyl)methyl]-N-phenylbenzenemethanamine | Monoclinic | P2₁/c | 6.8959(3) | 16.0795(10) | 16.4406(8) | 100.23(4) | 1794(16) | 4 |

(Data for a related nitro-containing compound to illustrate typical crystallographic parameters) researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the nature of the chromophores present in the molecule.

For indole and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the aromatic system. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the indole ring. The introduction of a nitro group, which is a strong electron-withdrawing group and chromophore, is expected to cause a significant bathochromic (red) shift in the λmax values compared to the parent indole.

A study of various nitroindole derivatives in methanol (B129727) showed distinct UV-Vis absorption profiles. doi.org These spectra are useful for characterizing the compounds and understanding their electronic structure. The comparison of these spectra with those of common MALDI matrices also provides insight into their ability to absorb laser energy at specific wavelengths (e.g., 337 nm or 355 nm from N₂ or Nd:YAG lasers, respectively), which is a critical property for a MALDI matrix. doi.orgnih.gov

The table below lists the UV-Vis absorption maxima for several nitroindole derivatives, illustrating the influence of substitution on their electronic properties.

| Compound | Solvent | λmax (nm) | Reference |

| 3-Methyl-4-nitro-1H-indole | Methanol | ~260, ~380 | doi.org |

| 3-Methyl-6-nitro-1H-indole | Methanol | ~270, ~360 | doi.org |

| 2,3-Dimethyl-4-nitro-1H-indole | Methanol | ~265, ~385 | doi.org |

| 4-Nitro-1H-indole | Methanol | ~260, ~375 | doi.org |

Computational and Theoretical Investigations of 4 Methyl 3 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical standpoint. These computational methods can predict molecular geometry, electronic properties, and stability.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic StructureDensity Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methyl-3-nitro-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process calculates key structural parameters.

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-O).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Dihedral Angles: The torsional angles between four atoms, which define the molecule's conformation.

These calculations would reveal how the methyl and nitro groups influence the geometry of the indole (B1671886) ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

Energy Gap (ΔE): A small gap suggests high reactivity and polarizability, while a large gap indicates high stability.

For this compound, this analysis would pinpoint the most reactive sites on the molecule, influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping creates a color-coded 3D map of the electrostatic potential on the molecule's surface. This visual tool is invaluable for predicting how a molecule will interact with other charged species.

Red Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles. In this compound, these would likely be concentrated around the oxygen atoms of the nitro group.

Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles. These would be expected near the hydrogen atoms, particularly the N-H proton of the indole ring.

Green/Yellow Regions: Represent neutral or near-zero potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a chemical reaction can be constructed. For reactions involving this compound, such as electrophilic substitution or reduction of the nitro group, these studies could:

Identify the most likely reaction pathway.

Determine the activation energy, which relates to the reaction rate.

Explain the regioselectivity and stereoselectivity of reactions. acs.org

Studies on related 3-nitroindoles have used these methods to explore their reactivity in cycloaddition reactions. acs.orgconicet.gov.ar

In silico Molecular Interaction Studies

In silico molecular interaction studies, primarily molecular docking, are used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Lower binding energies typically indicate a more favorable interaction. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to:

Identify potential biological targets.

Predict the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Guide the design of more potent derivatives.

While such studies have been performed for a vast number of indole derivatives, specific docking analyses for this compound are not available in the reviewed literature. jbcpm.comnih.govjbcpm.com

Molecular Docking Simulations for Ligand-Receptor Interactions

There is no specific information available in the surveyed literature regarding molecular docking simulations performed on this compound.

General molecular docking studies on other indole derivatives often show the indole scaffold penetrating into hydrophobic pockets of receptor binding sites. The specific interactions, such as hydrogen bonds, pi-stacking, and van der Waals forces, are highly dependent on the type and position of substituents on the indole ring and the specific amino acid residues of the target protein. For example, studies on other nitro-containing indole compounds have explored their binding to various enzymes and receptors, but this data cannot be directly attributed to this compound.

Conformational Analysis and Dynamics

There is no specific information available in the surveyed literature regarding the conformational analysis or molecular dynamics of this compound.

Conformational analysis and molecular dynamics simulations are crucial for understanding a molecule's flexibility, stability of different conformers, and how it behaves in a dynamic environment, such as in solution or near a biological receptor. Such studies on other molecules, like hydroxylic indole-3-pyruvic acid, have been performed to predict the most stable structures and to confirm the reliability of docking results. However, the unique substitution of the 4-methyl and 3-nitro groups would dictate the specific conformational preferences and dynamic behavior of the target compound, which remains uncharacterized in available research.

Applications of 4 Methyl 3 Nitro 1h Indole in Organic Synthesis

Building Block for Complex Indole (B1671886) Scaffolds

4-Methyl-3-nitro-1H-indole is a key starting material for the construction of more elaborate indole derivatives. The indole framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds. rsc.orgrsc.orgnih.gov The presence of the nitro and methyl groups on the this compound ring provides specific points for chemical modification, enabling chemists to build upon this core structure.

The reactivity of the indole nucleus, particularly at the C2 and C3 positions, allows for its participation in various cycloaddition and annulation reactions. researchgate.netresearchgate.net These reactions are instrumental in forming fused heterocyclic systems, thereby expanding the molecular complexity and diversity of the resulting indole scaffolds. For instance, the electron-withdrawing nature of the nitro group in 3-nitroindoles enhances their electrophilicity, making them suitable partners for reactions with electron-rich species. researchgate.net This reactivity has been exploited in the synthesis of functionalized indolines, which are important motifs in many biologically active alkaloids. researchgate.net

Precursor for Advanced Heterocyclic Systems

Beyond the synthesis of indole-based structures, this compound acts as a precursor for a variety of advanced heterocyclic systems. The strategic placement of the nitro group allows for its transformation into other functional groups, which can then participate in cyclization reactions to form new rings. For example, the reduction of the nitro group to an amine is a common and pivotal step in many synthetic sequences. This resulting aminoindole can then be further manipulated to construct fused pyrimidine, pyran, or other heterocyclic rings.

The development of novel synthetic methodologies, such as one-pot and tandem strategies, has streamlined the conversion of nitroarenes into complex heterocyclic frameworks. rsc.org These methods often involve a series of reactions, including reduction, condensation, and cyclization, to efficiently build intricate molecular architectures from relatively simple starting materials like this compound.

Intermediate in Multi-Step Synthetic Sequences

In numerous multi-step synthetic pathways, this compound serves as a crucial intermediate. Its synthesis is often a key step in a longer sequence aimed at producing a final target molecule with specific biological or material properties. Classical indole syntheses, such as the Reissert and Leimgruber–Batcho methods, often utilize nitro-substituted precursors. rsc.orgorgsyn.org

For example, a general strategy for synthesizing certain classes of compounds involves the initial construction of a nitro-substituted aryl intermediate, which is then subjected to a series of transformations. acs.org The reduction of the nitro group to an amine is a frequent subsequent step, opening up a plethora of possibilities for further functionalization and cyclization. acs.org The journey from a simple nitro-containing starting material to a complex final product underscores the importance of intermediates like this compound in the grand scheme of organic synthesis.

Role in Material Science Research (e.g., as MALDI matrix)

Recent research has highlighted a novel application for nitro-substituted indoles, including this compound, in the field of material science. Specifically, these compounds have shown great promise as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov MALDI is a soft ionization technique used for the analysis of large molecules like proteins and polymers. The choice of matrix is critical for the success of the analysis, as it must be able to absorb the laser energy and facilitate the ionization of the analyte.

A study published in 2024 demonstrated that several nitro indole derivatives, including 3-methyl-4-nitro-1H-indole, can act as dual-polarity matrices, effectively ionizing a broad range of analytes in both positive and negative ion modes. acs.orgnih.gov This versatility is a significant advantage over many commonly used matrices. The research found that 3-methyl-4-nitro-1H-indole, in particular, exhibited excellent performance, leading to reduced ion suppression and enhanced detection sensitivity for complex mixtures. acs.orgnih.gov This discovery opens up new avenues for the application of this compound beyond traditional organic synthesis and into the realm of advanced analytical techniques. researchgate.net

Advanced Topics and Future Research Directions

Development of Novel Synthetic Pathways

The synthesis of 3-nitroindoles has traditionally faced challenges, including the use of harsh, non-selective nitrating agents like concentrated nitric acid, which can lead to low yields and environmental concerns. nih.govrsc.org Future research is focused on developing more efficient, regioselective, and environmentally benign methods.

A significant advancement is the development of nitration protocols that operate under non-acidic and non-metallic conditions. nih.govrsc.org One such method employs trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640) at low temperatures. nih.govrsc.org This electrophilic nitrating agent has been successfully used for a variety of indole (B1671886) substrates. rsc.org

However, the synthesis of 4-Methyl-3-nitro-1H-indole using this method highlights a key challenge. When N-Boc-4-methylindole was used as the starting material, the desired nitrated product was obtained in only a 33% yield, accompanied by impurities. nih.gov This suggests that steric hindrance from the methyl group at the 4-position significantly impacts the reaction's efficiency. nih.gov Overcoming this steric impediment is a critical goal for future synthetic strategies.

Another approach involves the nitration of N-protected indoles with acetyl nitrate, which has been shown to produce 3-nitroindoles in good to excellent yields. researchgate.net Further investigation into optimizing protecting groups and reaction conditions for 4-methyl substituted indoles could lead to higher-yielding pathways. The table below summarizes the outcomes of a novel, non-acidic nitration method applied to different indole substrates, illustrating the effect of substitution on yield.

| Starting Material | Product | Yield (%) | Reference |

| N-Boc-indole | N-Boc-3-nitroindole | Good to Excellent | nih.govrsc.org |

| N-Boc-4-chloroindole | N-Boc-4-chloro-3-nitroindole | Good | nih.gov |

| N-Boc-4-bromoindole | N-Boc-4-bromo-3-nitroindole | Lower than chloro- | nih.gov |

| N-Boc-4-methylindole | N-Boc-4-methyl-3-nitroindole | 33 | nih.gov |

Future work will likely focus on catalyst design and the use of milder nitrating agents to improve the regioselectivity and yield for sterically hindered substrates like 4-methylindole (B103444).

Exploration of Mechanistic Details of Transformations

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For indole derivatives, mechanistic studies often reveal subtle electronic and steric effects that govern reactivity and selectivity.

For instance, studies on organocatalyzed asymmetric Friedel-Crafts reactions involving indole enones have demonstrated the crucial role of the indole N-H proton. researchgate.net Experiments have shown that N-methyl substituted indoles fail to react, indicating that the N-H is vital for the reaction pathway, although not through deprotonation to an anion. researchgate.net Such insights are directly applicable to transformations involving this compound, suggesting that reactions at other positions will be influenced by the N-H group.

Furthermore, mechanistic investigations into the bioactivation of related compounds, such as the cytochrome P450-catalyzed dehydrogenation of 3-methylindole, provide valuable parallels. nih.gov In that case, stable isotope studies demonstrated that hydrogen atom abstraction from the methyl group is the rate-limiting step. nih.gov Understanding the enzymatic and chemical oxidation pathways of 4-methyl-1H-indole could reveal unique reactive intermediates and inform the design of targeted transformations. Evidence for radical-mediated pathways in the functionalization of indolines further underscores the complex reactivity of the indole core, which can be harnessed for novel bond formations. chemrxiv.org

Future research should employ a combination of experimental techniques (e.g., kinetic isotope effects, in-situ spectroscopy) and computational modeling to elucidate the transition states and reaction pathways for the synthesis and functionalization of this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.govmdpi.com These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ within a miniaturized, controlled environment. mdpi.comchimia.ch

The synthesis of this compound, especially if using potent nitrating agents, could be made significantly safer and more efficient in a flow reactor. nih.gov Flow chemistry allows for rapid heating and cooling, enabling reactions to be performed at extreme temperatures with minimal risk. soci.org This precise control can lead to higher yields and selectivities compared to batch alternatives. nih.gov

Furthermore, automated synthesis platforms can integrate flow reactors with real-time analytical monitoring (e.g., LC/MS) and algorithmic optimization. chimia.chsoci.org This "design-make-test-analyze" cycle can accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of a library of derivatives based on the this compound scaffold. chimia.ch The automated radial synthesis of the anticonvulsant drug rufinamide (B1680269) and its derivatives showcases the power of this approach, where a multi-step synthesis was performed with high yield without reconfiguring the setup. chimia.ch The application of similar automated and flow-based methodologies could significantly accelerate research and development involving this compound.

Expanding Applications in Chemical Biology Research (beyond clinical focus)

While the indole nucleus is a staple in medicinal chemistry, its derivatives also hold immense potential as tools for fundamental chemical biology research. The unique electronic properties conferred by the nitro and methyl groups make this compound an attractive scaffold for developing molecular probes and studying biological interactions.

The nitroindole core is a versatile building block for creating sophisticated molecular probes. A key application is in the synthesis of labeled oligonucleotide probes for the detection and analysis of nucleic acids. google.com Substituted nitroindole nucleosides can be incorporated as universal bases into DNA or RNA strands. These modified nucleosides can carry a linker attached to a detectable group, enabling position-independent labeling of probes used in formats like FRET hybridization assays. google.com The development of this compound-based nucleosides could offer new probes with unique spectroscopic or binding properties for nucleic acid research.

The nitro group can significantly influence a molecule's interaction with biological targets. svedbergopen.com Recent studies have demonstrated that derivatives of 5-nitroindole (B16589) can act as potent binders of G-quadruplex (G4) DNA structures, particularly the G4 found in the promoter region of the c-Myc oncogene. nih.govresearchgate.net

In vitro biophysical and biological analyses have shown that these compounds bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression in cancer cells. nih.gov NMR spectroscopy revealed that the interaction occurs primarily at the terminal G-quartets of the G4 structure. nih.govresearchgate.net These findings provide a clear blueprint for investigating the potential of this compound derivatives as specific binders of non-canonical DNA structures or other biological macromolecules. Future research could explore its interactions with various enzymes and receptors, using techniques like molecular docking and in vitro assays to elucidate binding modes and functional consequences, similar to studies performed on other multi-target-directed indole derivatives. mdpi.com

Systematic modification of a lead compound's structure is essential for optimizing its biological activity. Structure-activity relationship (SAR) studies on various indole derivatives have provided critical insights into the molecular properties required for potent interactions. For example, in the development of indole-based HIV-1 fusion inhibitors, SAR studies defined the importance of molecular shape and amphipathicity for activity in cellular assays. nih.gov

For nitro-substituted heterocycles, the position of the nitro group is a critical determinant of biological activity. nih.gov Studies on the mutagenic activity of nitroindoles have shown that substitution at different positions on the indole ring leads to vastly different outcomes. nih.gov Similarly, SAR studies on 5-nitroindole derivatives targeting the c-Myc G-quadruplex have guided the optimization of linker and substituent groups to enhance binding affinity. nih.gov

Future SAR studies on this compound would involve synthesizing a library of analogues with modifications at the N1 position, the methyl group, and potentially by adding substituents to the benzene (B151609) ring. Evaluating these derivatives in binding and functional assays would elucidate the structural requirements for potent and selective interaction with specific biological targets, paving the way for the development of highly effective molecular tools for chemical biology.

Advanced Computational Modeling and Machine Learning in Chemical Design

While specific computational studies on this compound are not yet widely published, the application of advanced computational modeling and machine learning is revolutionizing the broader field of chemical design and can be directly applied to this compound. These in silico methods offer powerful tools to predict molecular properties, guide synthetic efforts, and design novel derivatives with enhanced functionalities.

Computational tools, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the physicochemical properties of molecules. mdpi.comscispace.com For a compound like this compound, DFT calculations can predict its geometry, electronic distribution, and reactivity. mdpi.com This understanding is crucial for designing new molecules where the strategic placement of substituents can fine-tune the compound's properties for specific applications. For instance, computational models can simulate how modifications to the indole scaffold would affect its biological activity or material characteristics.

Machine learning (ML) is emerging as a transformative approach in chemical science. azolifesciences.com ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions, thereby accelerating the discovery of novel synthetic routes. azolifesciences.com Furthermore, sophisticated models like fine-tuned GPT-3 are now being used to predict the electronic and functional properties of organic molecules with high accuracy. rsc.org Such models could be trained to predict the properties of novel this compound derivatives, significantly reducing the need for laborious and time-consuming laboratory synthesis and testing. This predictive power allows for the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics.

The integration of these computational and machine learning approaches offers a synergistic workflow for the design of new chemical entities. By predicting properties and reaction outcomes, these methods can guide researchers toward the most promising molecular designs and synthetic strategies, ultimately accelerating the innovation cycle for compounds like this compound.

| Computational Technique | Application in Chemical Design | Potential Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and reactivity. mdpi.comscispace.com | Predicting the impact of substituents on the electronic structure and reactivity of the indole core. |

| Machine Learning (ML) Models | Predicting reaction outcomes and molecular properties. azolifesciences.comrsc.org | Accelerating the discovery of new synthetic routes and designing novel derivatives with tailored functionalities. |

| Virtual Screening | Screening large libraries of virtual compounds to identify potential candidates for specific applications. | Identifying promising derivatives of this compound for biological or materials science applications without initial synthesis. |

Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods that minimize environmental impact. This involves the use of less hazardous reagents, milder reaction conditions, and processes that are more atom-economical. rsc.org The synthesis of this compound is an area where such principles are being actively applied, particularly in the challenging nitration step.

Traditional nitration methods often rely on harsh and corrosive reagents like concentrated nitric acid, which pose significant safety and environmental hazards. nih.govrsc.org Modern research has focused on developing milder, more selective, and environmentally benign alternatives. A significant advancement is the development of non-acidic and non-metallic conditions for the regioselective nitration of indoles. rsc.org One such method employs ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.govrsc.org This system generates trifluoroacetyl nitrate in situ, which acts as an effective electrophilic nitrating agent for a variety of indoles under milder conditions. nih.govrsc.org This approach avoids the use of strong acids and heavy metals, representing a major step forward in green chemistry. rsc.org

However, the synthesis of 4-substituted nitroindoles can be challenging. Research has shown that steric hindrance from the 4-position substituent can significantly impact the efficiency of the nitration reaction. For instance, the nitration of 4-methyl-Boc-indole using this green method resulted in a modest yield of only 33%, indicating that the methyl group hinders the approach of the nitrating agent. nih.gov

Other sustainable strategies for indole synthesis and modification include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is inherently atom-economical and efficient. rsc.orgrsc.org Sustainable MCRs for assembling the indole core have been developed using benign solvents like ethanol (B145695) and avoiding metal catalysts. rsc.orgrsc.org

Catalyst-Free Reactions in Water: Utilizing water as a solvent is a cornerstone of green chemistry. Catalyst-free Michael addition reactions of indoles have been successfully performed in water, offering a simple and environmentally friendly route to 3-substituted indoles. researchgate.net

Brønsted Acid Catalysis: The use of inexpensive and non-toxic Brønsted acids like p-toluenesulfonic acid (TsOH) in green solvent systems (e.g., water/methanol) provides a mild and efficient method for indole functionalization. mdpi.com

These advanced strategies highlight the ongoing efforts to produce valuable indole derivatives like this compound in a manner that is both efficient and environmentally responsible. Future research will likely focus on overcoming challenges like steric hindrance in these green systems to improve yields and broaden their applicability.

| Sustainable Strategy | Description | Example/Relevance |

|---|---|---|

| Non-Acidic, Non-Metallic Nitration | Uses reagents like ammonium tetramethylnitrate and trifluoroacetic anhydride to avoid harsh acids and metals. nih.govrsc.org | Directly applicable for the synthesis of 3-nitroindoles, though yields can be affected by steric hindrance at the 4-position. nih.gov |

| Multicomponent Reactions (MCRs) | Combines multiple reactants in one pot to build the indole core, improving atom economy. rsc.orgrsc.org | An innovative two-step synthesis using anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides in ethanol. rsc.orgrsc.org |

| Reactions in Green Solvents | Utilizing environmentally benign solvents like water or ethanol to reduce pollution. researchgate.netmdpi.com | Catalyst-free Michael additions in water and Brønsted acid-catalyzed reactions in water/methanol (B129727) mixtures. researchgate.netmdpi.com |

| Transition Metal-Free Catalysis | Employing readily available and non-toxic catalysts like Brønsted acids instead of expensive or toxic heavy metals. mdpi.com | p-Toluenesulfonic acid (TsOH) has been used for efficient hydroindolation of indoles. mdpi.com |

Q & A

Q. How to troubleshoot inconsistencies between NMR and mass spectrometry data?

- Methodological Answer: Contaminants (e.g., residual solvents) or tautomerism may skew NMR peaks. Re-purify via recrystallization and re-acquire spectra. For HRMS, ensure ionization efficiency (e.g., ESI vs. EI). If molecular ion peaks are absent, derivatize (e.g., acetylation) to enhance detectability .

Featured Recommendations

| Most viewed | ||